molecular formula C15H10Cl2O B13687049 1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene

1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene

Cat. No.: B13687049
M. Wt: 277.1 g/mol
InChI Key: GZDHLKWISGWFAQ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene is an organic compound with the molecular formula C15H10Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms and an ethynylphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dichlorobenzene and 2-ethynylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the ethynylphenoxy group replaces one of the chlorine atoms on the benzene ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: A simpler derivative with two chlorine atoms on the benzene ring.

    2-Ethynylphenol: Contains an ethynyl group attached to a phenol ring.

    1,4-Dichloro-2-methylbenzene: Another dichlorobenzene derivative with a methyl group.

Uniqueness

1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene is unique due to the presence of both chlorine atoms and the ethynylphenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

1,2-dichloro-4-[(2-ethynylphenoxy)methyl]benzene

InChI

InChI=1S/C15H10Cl2O/c1-2-12-5-3-4-6-15(12)18-10-11-7-8-13(16)14(17)9-11/h1,3-9H,10H2

InChI Key

GZDHLKWISGWFAQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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